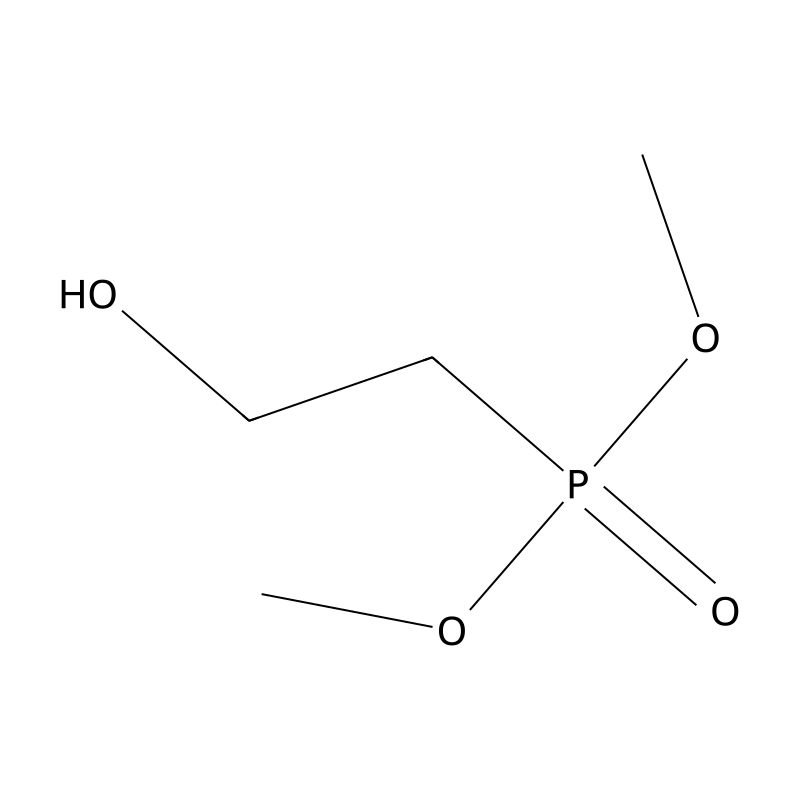

Dimethyl (2-hydroxyethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization of Novel Materials:

Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) serves as a versatile building block in the synthesis of various functional materials. Its unique chemical properties, including its ability to form covalent bonds with different functional groups, make it suitable for constructing diverse molecular architectures. For example, researchers have utilized DMHEP to synthesize:

- Metal-organic frameworks (MOFs): These porous materials with well-defined structures exhibit promising applications in gas storage, separation, and catalysis. Studies have shown that incorporating DMHEP into MOFs can enhance their stability and functionality [].

- Polymers: DMHEP can be incorporated into polymer chains to introduce specific functionalities, such as flame retardancy, improved mechanical properties, and biodegradability [].

- Biocompatible materials: By modifying DMHEP with biocompatible moieties, researchers can create materials with potential applications in drug delivery and tissue engineering [].

Catalysis:

DMHEP has been explored as a ligand for various metal catalysts. Its ability to chelate metal ions and tune their electronic properties makes it suitable for various catalytic reactions. For instance, DMHEP-based catalysts have been shown to be effective in:

- Hydrolysis reactions: These reactions involve the cleavage of a bond by water. DMHEP-based catalysts can efficiently promote the hydrolysis of various substrates, including esters, amides, and epoxides [].

- C-C bond formation reactions: These reactions involve the creation of new carbon-carbon bonds. DMHEP-based catalysts have been successfully employed in various C-C bond forming reactions, such as aldol condensations and Heck reactions [].

Biomedical Research:

DMHEP exhibits several properties that make it potentially useful in biomedical research. Its biodegradability, ability to form stable complexes with metal ions, and potential to mimic natural bone minerals have been explored in various applications:

Dimethyl (2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula and a molecular weight of 154.10 g/mol. It is also known by various synonyms, including dimethyl 2-hydroxyethyl phosphonate and 2-hydroxyethyl phosphonic acid dimethyl ester. This compound appears as a colorless to almost colorless liquid at room temperature, with a boiling point of approximately 97 °C under reduced pressure (6 mmHg) and a flash point of 192 °C .

The compound is classified as moisture-sensitive and should be stored under inert gas conditions to maintain its stability. It is primarily used in chemical synthesis and research applications due to its unique phosphonate structure, which provides interesting reactivity patterns in organic chemistry.

Currently, there is no widely documented research on the specific mechanism of action of DMHEP in biological systems.

- Potential eye and skin irritant similar to other organophosphorus compounds.

- Possible respiratory tract irritant if inhaled as dust or mist.

- Unknown flammability ; treat with caution around open flames.

One significant reaction involves the condensation of dimethyl phosphite with 2-hydroxyethyl halides, leading to the formation of the phosphonate ester . Furthermore, it can be involved in reactions that yield aminophosphonic acids when treated with particular carbamates under specific conditions .

The synthesis of dimethyl (2-hydroxyethyl)phosphonate generally involves the reaction of dimethyl phosphite with 2-hydroxyethyl halides (such as bromides or chlorides). The reaction typically requires a base catalyst to facilitate nucleophilic substitution:

- Starting Materials: Dimethyl phosphite and 2-hydroxyethyl halide.

- Catalyst: A base such as piperidine or triethylamine.

- Reaction Conditions: The reaction is usually conducted under an inert atmosphere to prevent moisture interference.

This method allows for the efficient formation of the desired phosphonate ester in moderate to high yields .

Dimethyl (2-hydroxyethyl)phosphonate is unique due to its specific hydroxyalkyl substituent, which influences its reactivity and biological properties compared to these similar compounds. Its potential applications in agriculture and pharmaceuticals highlight its significance within organophosphorus chemistry.

Studies on dimethyl (2-hydroxyethyl)phosphonate's interactions with other compounds reveal its potential reactivity patterns. For instance, it has been shown to interact with various nucleophiles in synthetic pathways, leading to diverse product formations. The compound's ability to participate in phosphorylation reactions makes it an interesting candidate for further exploration in medicinal chemistry and agrochemical formulations .

Several compounds share structural similarities with dimethyl (2-hydroxyethyl)phosphonate, including:

- Dimethyl Phosphate: A simpler structure lacking the hydroxyethyl group; used primarily as a solvent and reagent.

- Diethyl Phosphate: Similar in function but with ethyl groups instead of methyl; often used in similar applications.

- Methyl (2-hydroxypropyl)phosphonate: Contains a propyl group instead; may exhibit different biological activities.

| Compound Name | Structure Type |

Dimethyl (2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by a specific molecular composition and distinctive physical properties [1]. The compound has the molecular formula C₄H₁₁O₄P, which indicates the presence of four carbon atoms, eleven hydrogen atoms, four oxygen atoms, and one phosphorus atom [2]. This molecular composition gives the compound a calculated molecular weight of 154.10 g/mol, a value that has been consistently reported across multiple chemical databases and research sources [3]. The physical state of Dimethyl (2-hydroxyethyl)phosphonate at standard room temperature (20°C) is liquid, specifically appearing as a colorless to almost colorless clear liquid [4]. This physical characteristic is important for understanding its behavior in various chemical applications and storage conditions [1] [2]. The compound exhibits a density of approximately 1.2±0.1 g/cm³, which places it at a slightly higher density than water [5].

The boiling point of Dimethyl (2-hydroxyethyl)phosphonate is reported as 97°C at 6 mmHg pressure, which extrapolates to approximately 236.4±23.0°C at standard atmospheric pressure (760 mmHg) [5] [4]. This relatively high boiling point is consistent with the presence of hydrogen bonding capabilities due to the hydroxyl group in the molecule [6]. The compound also demonstrates good solubility in water, which can be attributed to the presence of the polar hydroxyl group that can form hydrogen bonds with water molecules [5] [4]. Structural Configuration and BondingDimethyl (2-hydroxyethyl)phosphonate features a central phosphorus atom that adopts a tetrahedral geometry, which is characteristic of phosphonate compounds [7] [8]. The phosphorus atom is bonded to four atoms: three oxygen atoms and one carbon atom, forming a phosphonate functional group [7]. This tetrahedral arrangement around the phosphorus atom is a fundamental aspect of its three-dimensional structure and reactivity [9]. The phosphonate functional group in this compound is characterized by a phosphorus atom bonded to three oxygen atoms (two of which form part of methoxy groups, and one forms a double bond with phosphorus) and one carbon atom (which is part of the hydroxyethyl chain) [7] [8]. The P=O double bond is typically shorter (approximately 148 pm) than the P-O single bonds (approximately 154 pm), reflecting the difference in bond order and strength [10]. The structural configuration of Dimethyl (2-hydroxyethyl)phosphonate includes:

The P-C bond in this compound is particularly noteworthy as it is highly stable and resistant to hydrolysis, which is a characteristic feature of phosphonate compounds that distinguishes them from phosphate esters [12]. The P-C bond length is typically around 180-185 pm [13]. The presence of the hydroxyl group at the end of the ethyl chain introduces the possibility of hydrogen bonding, both intramolecularly and intermolecularly [14]. The structural configuration can be visualized as a phosphorus center with four groups arranged tetrahedrally: two methoxy groups, one phosphoryl oxygen, and one 2-hydroxyethyl group [1] [2]. This arrangement gives the molecule its specific three-dimensional shape and influences its chemical behavior and reactivity [9] [14]. Molecular IdentifiersInChI and SMILES NotationsMolecular identifiers serve as standardized representations of chemical structures, enabling precise communication and database searching across the scientific community [15]. For Dimethyl (2-hydroxyethyl)phosphonate, two primary notation systems are employed: the International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) [3]. The InChI notation for Dimethyl (2-hydroxyethyl)phosphonate is: This complex string encodes the complete structural information of the molecule, including atomic connectivity, bond types, stereochemistry, and isotopic information [16]. The InChI Key, which is a condensed, fixed-length version of the InChI, is TZPPDWDHNIMTDQ-UHFFFAOYSA-N [3]. This key serves as a unique identifier for the compound in chemical databases and literature [11]. The SMILES notation for Dimethyl (2-hydroxyethyl)phosphonate is: This representation provides a more concise description of the molecular structure [16]. In this notation:

Both InChI and SMILES notations are machine-readable and allow for unambiguous identification of the compound across different chemical databases and information systems [16] [11]. These standardized notations facilitate data exchange between researchers and enable efficient searching in chemical databases [15]. Systematic Naming ConventionsDimethyl (2-hydroxyethyl)phosphonate is known by several systematic names according to different chemical nomenclature systems [1] [17]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is "dimethyl (2-hydroxyethyl)phosphonate," which precisely describes its chemical structure according to standardized naming conventions [3] [17]. Several alternative systematic names exist for this compound, reflecting different approaches to naming organophosphorus compounds [11]:

The naming conventions follow specific rules for organophosphorus compounds [8]. The name "dimethyl (2-hydroxyethyl)phosphonate" indicates:

The Chemical Abstracts Service (CAS) has assigned the registry number 54731-72-5 to this compound, providing another standardized identifier used in scientific literature and chemical databases [1] [17]. The European Community (EC) Number for this compound is 259-310-1, which serves as an additional identifier in regulatory contexts [11]. These systematic naming conventions ensure clear and unambiguous communication about the compound in scientific literature, patents, and regulatory documents [1] [3] [17]. Comparative Structural Analysis with Related PhosphonatesDimethyl (2-hydroxyethyl)phosphonate belongs to a broader family of organophosphorus compounds known as phosphonates [8]. A comparative analysis with structurally related phosphonates reveals important similarities and differences that influence their chemical properties and behavior [12]. The table below presents a comparative analysis of Dimethyl (2-hydroxyethyl)phosphonate with three structurally related compounds [18] [19] [20]:

The key structural differences between these compounds include [12] [21]:

The presence of the hydroxyl group in Dimethyl (2-hydroxyethyl)phosphonate significantly influences its chemical behavior [12]. This functional group:

All these phosphonate compounds share the characteristic tetrahedral geometry around the phosphorus atom, with the phosphorus forming four bonds in a tetrahedral arrangement [9]. The P-C bond present in these phosphonates is notably stable to hydrolysis, distinguishing them from phosphate esters which contain only P-O-C linkages [12] [8]. XLogP3 -1.2

GHS Hazard Statements

Not Classified;

Reported as not meeting GHS hazard criteria by 33 of 34 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website Other CAS

54731-72-5

Wikipedia

Dimethyl 2-hydroxyethylphosphonate

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|